3-Indolylacetone

Description

Structure

3D Structure

Properties

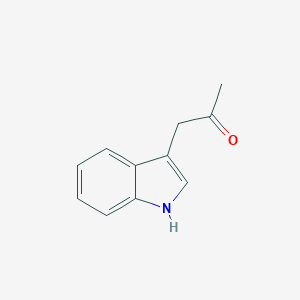

IUPAC Name |

1-(1H-indol-3-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVHYJKRIKBISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152676 | |

| Record name | 3-Indolylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-26-9 | |

| Record name | Indole-3-acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indolylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indolylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-3-yl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YSP0BPC6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Indolylacetone: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Indolylacetone, also known as indole-3-acetone, is an indole derivative with emerging interest in the fields of agricultural biotechnology, pharmaceutical research, and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development. While specific quantitative data and detailed mechanistic studies on this compound are still emerging, this document consolidates the available information and provides generalized experimental protocols based on studies of structurally related indole compounds.

Chemical Properties and Synthesis

This compound is a solid, beige-colored powder with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1] It is characterized by an indole ring linked to an acetone moiety via a methylene bridge.[2] A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | [1] |

| CAS Number | 1201-26-9 | [1] |

| Appearance | Beige Powder/Solid | [2] |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified |

Synthesis

A common method for the synthesis of this compound involves the reaction of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at 0°C, followed by quenching with a saturated aqueous ammonium chloride solution and extraction with an organic solvent like ethyl acetate. The crude product is then purified using silica gel column chromatography.

Biological Activities and Potential Applications

This compound has been investigated for a range of biological activities, positioning it as a molecule of interest for both agricultural and pharmaceutical applications.

Plant Growth Regulation

Similar to other indole derivatives like indole-3-acetic acid (IAA), this compound is recognized as a plant growth regulator.[3] It has been shown to influence key developmental processes in plants, including cell division and differentiation, and may enhance root and shoot development.[3]

Anticancer Activity

Indole compounds are a well-established class of anticancer agents. While specific studies on this compound are limited, it is studied for its potential anti-cancer properties, particularly in targeting specific cancer cell lines.[3] The general mechanism of action for many anticancer indoles involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Anti-inflammatory Activity

This compound has garnered attention for its potential anti-inflammatory properties.[3] The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

Experimental Protocols

The following sections provide generalized experimental protocols for assessing the biological activities of this compound. These are based on standard methodologies used for similar compounds and should be optimized for specific experimental conditions.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, PC-3)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the cell culture medium to obtain a range of desired concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Macrophages)

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To quantify the inhibitory effect of this compound on NO production in activated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-treated positive control.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, based on the known mechanisms of other anticancer and anti-inflammatory indole derivatives, a plausible mechanism of action can be hypothesized.

Hypothesized Anticancer Signaling Pathway

Many indole-based anticancer agents exert their effects through the induction of apoptosis. A potential pathway for this compound is depicted below.

Caption: Hypothesized apoptotic pathway induced by this compound.

Hypothesized Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many indole compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

References

An In-depth Technical Guide to 3-Indolylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indolylacetone, also known by its IUPAC name 1-(1H-indol-3-yl)propan-2-one, is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. While the biological role of this compound is not as extensively studied as its close relative, indole-3-acetic acid (IAA), its presence as a metabolite in plants such as the tomato (Solanum lycopersicum) suggests a potential role in biological processes. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

This compound consists of an indole ring substituted at the C3 position with an acetone group. The key chemical identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | [1] |

| Synonyms | Indole-3-acetone, 3-Acetonylindole, 3-(2-Oxopropyl)indole | [1] |

| CAS Number | 1201-26-9 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents | |

| InChI | InChI=1S/C11H11NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3 | [1] |

| SMILES | CC(=O)CC1=CNC2=CC=CC=C21 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available and predicted spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference(s) |

| NH (indole) | ~8.26 | br s | [2] |

| H-4 (indole) | ~7.53 | d | [2] |

| H-7 (indole) | ~7.32 | d | [2] |

| H-5 (indole) | ~7.19 | t | [2] |

| H-6 (indole) | ~7.13 | t | [2] |

| H-2 (indole) | ~7.04 | s | [2] |

| -CH₂- | ~3.81 | s | [2] |

| -CH₃ | ~2.16 | s | [2] |

| Solvent: CDCl₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (ketone) | ~207 |

| C-7a (indole, bridgehead) | ~136 |

| C-3a (indole, bridgehead) | ~127 |

| C-2 (indole) | ~123 |

| C-5 (indole) | ~122 |

| C-6 (indole) | ~120 |

| C-4 (indole) | ~119 |

| C-7 (indole) | ~111 |

| C-3 (indole) | ~110 |

| -CH₂- | ~45 |

| -CH₃ | ~30 |

| Note: These are predicted values based on typical chemical shifts for the respective functional groups. |

Mass Spectrometry (MS)

| Technique | m/z | Interpretation | Reference(s) |

| GC-MS | 173 | [M]⁺ | [1] |

| GC-MS | 130 | [M-CH₃CO]⁺ | [1] |

| LC/MS | 174.1 | [M+H]⁺ | [3] |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong | N-H stretch (indole) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600-1450 | Medium | Aromatic C=C stretch |

| Note: These are predicted values based on characteristic absorption frequencies for the functional groups present. |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[3]

Materials:

-

2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide

-

Anhydrous Tetrahydrofuran (THF)

-

Methylmagnesium bromide (solution in THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Argon gas supply

Procedure:

-

Under an argon atmosphere, dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (e.g., 3.00 g, 13.75 mmol) in anhydrous THF (60 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise while maintaining continuous stirring.

-

After 2 hours of reaction at 0 °C, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).

-

After an additional 3 hours, add a third equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).

-

Allow the reaction to proceed for a total of 5 hours at 0 °C.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product into ethyl acetate.

-

Separate the organic phase and wash it sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield pure this compound.

Biological Activity and Signaling Pathways

The biological function of this compound is not well-characterized in the current scientific literature. It has been identified as a natural product in tomatoes (Solanum lycopersicum), suggesting a role in plant metabolism.[1] However, unlike the structurally related plant hormone indole-3-acetic acid (IAA), specific signaling pathways or molecular targets for this compound have not yet been elucidated. Further research is required to determine its physiological and pharmacological effects.

Mandatory Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a readily synthesizable indole derivative with well-defined spectroscopic characteristics. While its biological role remains an open area of investigation, its structural similarity to other bioactive indoles makes it a compound of interest for further research in medicinal chemistry and chemical biology. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related molecules.

References

In-Depth Technical Guide: 3-Indolylacetone (CAS 1201-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Indolylacetone (CAS 1201-26-9), a derivative of indole with potential applications in neuroscience research. This document collates critical data on its chemical and physical properties, spectroscopic characteristics, synthesis methodologies, and known biological activities. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.

Core Data Summary

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1201-26-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | [1] |

| Synonyms | Indole-3-acetone, 3-Acetonylindole, 3-(2-Oxopropyl)indole | [1][3] |

| Appearance | Tan solid / Brownish rhombs or needles | [4] |

| Melting Point | 115-119 °C | [4][5] |

| Boiling Point | 341.7 ± 17.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 168.4 ± 28.4 °C | [5] |

| Solubility | Soluble in polar organic solvents. Insoluble in water. | [6] |

| Storage Temperature | -20°C or 2-8°C | [2][4] |

Spectroscopic Data

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR | (CDCl₃, 399.65 MHz) δ (ppm): 8.26 (s, 1H, NH), 7.53 (d, 1H), 7.32 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 7.04 (s, 1H), 3.81 (s, 2H, CH₂), 2.16 (s, 3H, CH₃) | [7] |

| ¹³C NMR | (DMSO-d6, 15.09 MHz) δ (ppm): Data for the related compound Indole-3-acetic acid is available and suggests key indole ring signals. Specific data for this compound needs to be acquired. | [8] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 173 (M+), 130 | [1] |

| FTIR | Technique: KBr Wafer. The spectrum is available through spectral databases. | [1] |

| UV Absorption | λmax (ethanol): 221, 280, 289 nm |

Synthesis and Experimental Protocols

Synthesis of this compound

One documented method for the synthesis of this compound proceeds from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[9]

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (3.00 g, 13.75 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

-

Grignard Reaction: Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise to the stirred reaction mixture.

-

Staged Addition: After 2 hours of reaction, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol). After an additional 3 hours, add a third equivalent (27.49 mL, 27.49 mmol).

-

Quenching: Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Add ethyl acetate to the mixture for extraction. Separate the organic phase.

-

Washing: Wash the organic phase sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield this compound.[9]

Caption: Synthesis workflow of this compound.

Potential Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazone precursor under acidic conditions.[10][11][12] This method could potentially be adapted for the synthesis of this compound.

General Mechanism:

-

Hydrazone Formation: Reaction of phenylhydrazine with a suitable ketone (in this case, a precursor to the acetone side chain) to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to an enamine.

-

[13][13]-Sigmatropic Rearrangement: An acid-catalyzed[13][13]-sigmatropic rearrangement occurs.

-

Cyclization and Elimination: The intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring.

Caption: Mechanism of the Fischer Indole Synthesis.

Biological Activity and Potential Mechanism of Action

This compound has been identified as a potential inhibitor of the benzodiazepine receptor.[2] Benzodiazepine receptors are allosteric modulatory sites on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.

Hypothetical Signaling Pathway

Binding of an inhibitor like this compound to the benzodiazepine site could potentially antagonize the effects of positive allosteric modulators (like diazepam), thereby reducing the influx of chloride ions in response to GABA binding. This would lead to a decrease in neuronal hyperpolarization and a reduction in the overall inhibitory signal.

References

- 1. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. chembk.com [chembk.com]

- 4. Indole-3-acetone(1201-26-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Indole-3-acetone | CAS#:1201-26-9 | Chemsrc [chemsrc.com]

- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. Indole-3-acetone(1201-26-9) 1H NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197) [hmdb.ca]

- 9. Indole-3-acetone synthesis - chemicalbook [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Profile of 3-Indolylacetone: A Technical Guide

Introduction

3-Indolylacetone, also known as indole-3-acetone or 3-(2-oxopropyl)indole, is an indole derivative that has been noted in scientific literature for decades. While not as extensively studied as its close relative, the potent plant hormone indole-3-acetic acid (IAA), this compound holds interest for researchers in organic synthesis and natural products chemistry. Its discovery dates back to the mid-20th century, and it has been identified as a naturally occurring compound in certain plants, such as the tomato (Solanum lycopersicum).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the following tables, providing a ready reference for its physical, chemical, and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | PubChem[1] |

| CAS Number | 1201-26-9 | PubChem[1] |

| Appearance | Solid (form not specified) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Not reported | --- |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.26 (br s, 1H, NH), 7.53 (d, 1H), 7.32 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 7.04 (s, 1H), 3.81 (s, 2H, CH₂), 2.16 (s, 3H, CH₃) | ChemicalBook[2] |

| ¹³C NMR | Data not explicitly found in searches. | --- |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 173 (M⁺), 130 | PubChem[1] |

| Infrared (IR) Spectroscopy (KBr pellet) | Data available but specific peak values not detailed in search results. | PubChem[1] |

Historical Discovery and Synthesis

Modern Synthetic Protocol

A variety of synthetic routes are now available for the preparation of this compound. A common and effective method involves the reaction of indole with a suitable three-carbon electrophile. The following protocol is a representative example of a modern synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Indole

-

Chloroacetone

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., acetone, acetonitrile)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole in the chosen solvent.

-

Addition of Reagents: Add the base to the solution, followed by the slow, dropwise addition of chloroacetone.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the filtrate. Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate to afford pure this compound.

Diagram of Synthetic Workflow

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized, and there is a significant lack of quantitative data in the scientific literature. Much of the research on the bioactivity of simple indoles has focused on indole-3-acetic acid (IAA) due to its role as a major plant auxin.

Some sources suggest that this compound may act as a benzodiazepine receptor inhibitor, but specific binding affinity data such as Kᵢ or IC₅₀ values for this compound are not available in the reviewed literature. A recent study on the related compound, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, found it to be an inhibitor of nitric oxide production with an IC₅₀ of 34 µM in murine macrophage cells. This suggests that simple indole derivatives can possess interesting biological activities, but further research is needed to elucidate the specific roles of this compound.

Given the limited information on the specific signaling pathways involving this compound, the well-established biosynthetic pathway of the closely related indole-3-acetic acid (IAA) from tryptophan is presented below for context. This pathway is a cornerstone of plant biology and is also found in some bacteria.

Diagram of a Related Biological Pathway: Biosynthesis of Indole-3-Acetic Acid (IAA)

Conclusion

This compound remains a compound of interest primarily from a chemical and natural products perspective. Its initial synthesis in 1952 marked an important step in the exploration of indole chemistry. While modern synthetic methods and spectroscopic data are available, a significant gap exists in the understanding of its biological activity and mechanism of action. Future research is needed to explore the potential pharmacological properties of this compound and to determine if it plays any significant roles in biological systems, similar to its more famous relative, indole-3-acetic acid. The information provided in this guide serves as a foundational resource for researchers interested in further investigating this intriguing indole derivative.

References

The Enigmatic Presence of 3-Indolylacetone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indolylacetone, also known as indole-3-acetone, is an endogenous indole derivative found in plants that has garnered interest for its role as a plant growth regulator and its potential as a precursor in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA). While its structural similarity to key intermediates in auxin synthesis pathways suggests a significant physiological role, comprehensive data on its natural occurrence, biosynthesis, and quantitative levels in various plant species remain relatively scarce. This technical guide aims to consolidate the current understanding of this compound in plants, providing a resource for researchers investigating its function and potential applications. The guide will delve into its presumed biosynthetic pathway, summarize the limited available quantitative data, and present detailed experimental protocols for its extraction and analysis, thereby paving the way for further exploration of this intriguing molecule.

Natural Occurrence and Quantitative Data

The presence of this compound in plants is acknowledged, primarily as a metabolic intermediate. However, detailed quantitative analysis across a wide range of plant species and tissues is not extensively documented in publicly available scientific literature. Most analytical studies on plant auxins have focused on the quantification of IAA and its conjugates, with less attention given to potential precursors like this compound. The transient nature of metabolic intermediates often results in very low steady-state concentrations, making their detection and quantification challenging.

For instance, studies on the auxin profile of Lemna gibba G-3 have reported IAA levels ranging from 6 to 222 nanograms per gram of fresh weight, with a giant mutant line showing levels as high as 680 ng/g FW[1][2][3]. While these studies provide a reference for auxin concentrations, they do not include data on this compound. Similarly, a study on tomato plants showed endogenous IAA levels in the range of 0.3-3.0 µg/g FW in 25-day-old plants and 3.4-7.5 µg/g FW in 50-day-old plants[4]. The lack of corresponding data for this compound highlights a significant knowledge gap.

Future research employing high-sensitivity analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is crucial to establish a comprehensive database of this compound concentrations in the plant kingdom.

Table 1: Endogenous Concentrations of this compound in Plants

| Plant Species | Tissue/Organ | Concentration (ng/g Fresh Weight) | Analytical Method | Reference |

| Data Not Available | - | - | - | - |

Note: Despite a comprehensive literature search, specific quantitative data for the natural occurrence of this compound in plant tissues could not be located in the available search results. The table is provided as a template for future research findings.

Biosynthesis of this compound: A Putative Pathway

This compound is hypothesized to be an intermediate in the indole-3-pyruvic acid (IPyA) pathway, a major route for tryptophan-dependent IAA biosynthesis in plants[5][6][7][8]. In this pathway, tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase. Subsequently, indole-3-pyruvate is decarboxylated to form an unstable intermediate, which is then thought to be converted to indole-3-acetaldehyde. It is at this decarboxylation step where this compound could potentially be formed, although indole-3-acetaldehyde is the more commonly cited product leading to IAA[5][8][9]. The enzyme responsible for this decarboxylation is indole-3-pyruvate decarboxylase[9][10][11].

The following diagram illustrates the position of this compound within the IPyA pathway.

Experimental Protocols for the Analysis of this compound

While specific protocols for this compound are not abundant, methodologies for the extraction and quantification of auxins and other indole compounds can be readily adapted. The following protocol is a composite based on established methods for auxin analysis[12][13][14][15].

Protocol 1: Extraction and Purification of this compound from Plant Tissue

1. Materials and Reagents:

- Fresh plant tissue

- Liquid nitrogen

- Mortar and pestle

- Extraction solvent: 80% (v/v) acetone in water with an antioxidant (e.g., 2.5 mM diethyl dithiocarbamate)

- Internal standard (e.g., deuterated this compound)

- Centrifuge

- Solid-phase extraction (SPE) cartridges (e.g., C18)

- Methanol

- Formic acid

- Rotary evaporator or vacuum concentrator

2. Extraction Procedure:

- Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

- Weigh the powdered tissue and transfer to a centrifuge tube.

- Add a known amount of the internal standard.

- Add cold extraction solvent (e.g., 10 mL per gram of tissue).

- Homogenize the sample using a homogenizer or by vigorous vortexing.

- Incubate the mixture at 4°C in the dark for at least 4 hours with gentle agitation.

- Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

- Collect the supernatant.

3. Purification by Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge by passing methanol followed by water through it.

- Dilute the supernatant with water to reduce the acetone concentration to below 10%.

- Acidify the diluted extract to pH 2.5-3.0 with formic acid.

- Load the acidified extract onto the conditioned SPE cartridge.

- Wash the cartridge with an acidic aqueous solution (e.g., 1% formic acid in water) to remove polar impurities.

- Elute the this compound and other indole compounds with methanol.

- Evaporate the eluate to dryness under vacuum.

Protocol 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

1. Materials and Reagents:

- Purified and dried plant extract from Protocol 1

- HPLC-grade methanol

- HPLC-grade water

- Formic acid

- Analytical standard of this compound

- HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS)

2. HPLC-MS Analysis:

- Reconstitute the dried extract in a small, known volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water with 0.1% formic acid).

- Prepare a series of calibration standards of this compound with the internal standard at a constant concentration.

- Inject the reconstituted sample and calibration standards onto the HPLC-MS system.

- HPLC Conditions (example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in methanol

- Gradient: A suitable gradient from, for example, 30% B to 95% B over 10 minutes.

- Flow rate: 0.3 mL/min

- Column temperature: 40°C

- Mass Spectrometry Conditions (example):

- Ionization mode: Electrospray ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM) for a triple quadrupole MS: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

- For high-resolution MS: Monitor the accurate mass of the protonated molecule [M+H]+.

- Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram outlines the general experimental workflow for the quantification of this compound.

Conclusion

This compound remains a molecule of interest within the complex network of plant hormone biosynthesis and regulation. Its established role as a growth regulator and its likely position as an intermediate in the IPyA pathway for auxin synthesis underscore the need for more in-depth research. The primary challenge for the scientific community is the lack of robust quantitative data on its endogenous levels in various plant species. The experimental protocols outlined in this guide, adapted from well-established methods for auxin analysis, provide a clear path forward for researchers to begin filling this knowledge gap. By systematically quantifying this compound across different plant tissues and developmental stages, a clearer picture of its physiological significance will emerge, potentially opening new avenues for applications in agriculture and drug development.

References

- 1. Levels of Indole-3-Acetic Acid in Lemna gibba G-3 and in a Large Lemna Mutant Regenerated from Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levels of Indole-3-Acetic Acid in Lemna gibba G-3 and in a Large Lemna Mutant Regenerated from Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. crbb-journal.com [crbb-journal.com]

- 5. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress [frontiersin.org]

- 11. Indolepyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 12. jabonline.in [jabonline.in]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of 3-Indolylacetone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for 3-indolylacetone, a naturally occurring indole compound. Drawing upon established knowledge of indole-3-acetic acid (IAA) biosynthesis, this document outlines a putative pathway, details relevant experimental protocols, presents key data, and visualizes the proposed metabolic route. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of indolic compounds and professionals in drug development exploring novel bioactive molecules.

Introduction

This compound, also known as indole-3-acetone, is an indole derivative that has been reported to occur in plants such as the tomato (Solanum lycopersicum)[1]. While its biological function is not yet fully elucidated, its structural similarity to the well-characterized phytohormone indole-3-acetic acid (IAA) suggests potential roles in plant development, defense, or as a signaling molecule in plant-microbe interactions. The biosynthesis of IAA has been extensively studied, revealing multiple pathways, with the indole-3-pyruvic acid (IPA) pathway being prominent in many bacteria and plants[2][3]. This guide proposes a biosynthetic pathway for this compound as an offshoot of the established IPA pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the amino acid L-tryptophan, mirroring the initial steps of the well-established indole-3-pyruvic acid (IPA) pathway for IAA synthesis. This proposed pathway involves two key enzymatic steps:

-

Transamination of L-Tryptophan: The pathway initiates with the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by a tryptophan aminotransferase (TAA) , an enzyme that transfers the amino group from tryptophan to an α-keto acid acceptor, typically α-ketoglutarate.

-

Decarboxylation of Indole-3-Pyruvic Acid: In the subsequent and pivotal step, indole-3-pyruvic acid undergoes decarboxylation to yield this compound. This reaction is proposed to be catalyzed by a specific indole-3-pyruvic acid decarboxylase (IPDC) or a related enzyme with broader substrate specificity. While the primary product of IPDC in the canonical IAA pathway is indole-3-acetaldehyde, the formation of this compound would involve the removal of the carboxyl group from the pyruvate side chain. It is important to note that direct enzymatic evidence for this specific conversion is currently lacking, and the enzyme responsible has not yet been identified. The substrate specificity of known IPDCs, such as the one from Enterobacter cloacae, appears to be high for the production of indole-3-acetaldehyde[4]. However, the existence of isoenzymes or different enzymes in other organisms that could catalyze this alternative decarboxylation remains a plausible hypothesis.

The instability of the intermediate, indole-3-pyruvic acid, is a critical consideration in the study of this pathway. IPA can spontaneously convert to indole-3-lactic acid (ILA)[2]. Therefore, the detection of ILA in biological samples can serve as an indirect indicator of the presence and flux through the initial part of this pathway.

Visualization of the Proposed Pathway

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the direct biosynthesis of this compound. However, data from studies on the related IPA pathway for IAA biosynthesis can provide a valuable reference point for experimental design.

Table 1: Kinetic Parameters of a Key Enzyme in the Related IPA Pathway

| Enzyme | Organism | Substrate | Km (µM) | Reference |

| Indolepyruvate Decarboxylase | Enterobacter cloacae | Indole-3-pyruvic acid | 15 | [4] |

| Indolepyruvate Decarboxylase | Enterobacter cloacae | Pyruvic acid | 2500 | [4] |

Table 2: Analytical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C11H11NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 1201-26-9 | [1] |

| 1H NMR (CDCl3, 90 MHz) δ (ppm) | 8.26 (br s, 1H, NH), 7.53 (d, 1H), 7.32 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 7.04 (d, 1H), 3.81 (s, 2H, CH2), 2.16 (s, 3H, CH3) | [5] |

| Key Mass Spectral Fragments (m/z) | 173 (M+), 130 | [1] |

Experimental Protocols

The following protocols are adapted from established methods for studying the biosynthesis of IAA and can be modified to investigate the formation of this compound.

Tryptophan Aminotransferase (TAA) Activity Assay

This assay measures the conversion of L-tryptophan to indole-3-pyruvic acid.

Materials:

-

Purified or crude enzyme extract

-

L-Tryptophan solution (10 mM)

-

α-Ketoglutarate solution (10 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (1 mM)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

2,4-Dinitrophenylhydrazine (DNPH) reagent (0.1% in 2 M HCl)

-

Toluene

-

Sodium hydroxide (NaOH) solution (2 M)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine 500 µL of potassium phosphate buffer, 100 µL of L-tryptophan solution, 100 µL of α-ketoglutarate solution, and 50 µL of PLP solution.

-

Enzyme Addition: Add 250 µL of the enzyme extract to initiate the reaction. A control reaction should be prepared by adding a denatured (boiled) enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination and Derivatization: Stop the reaction by adding 200 µL of the DNPH reagent. This reagent reacts with the keto acid product (IPA) to form a colored hydrazone.

-

Extraction: Add 1 mL of toluene and vortex vigorously to extract the hydrazone. Centrifuge to separate the phases.

-

Color Development: Transfer 500 µL of the toluene layer to a new tube and add 1 mL of 2 M NaOH. Vortex to extract the colored compound into the aqueous phase.

-

Quantification: Measure the absorbance of the aqueous phase at 440 nm. The amount of IPA formed can be calculated from a standard curve prepared with known concentrations of IPA.

Putative Indole-3-pyruvic Acid Decarboxylase (IPDC) Activity Assay for this compound Production

This assay is designed to detect the formation of this compound from indole-3-pyruvic acid.

Materials:

-

Purified or crude enzyme extract

-

Indole-3-pyruvic acid (IPA) solution (1 mM)

-

Thiamine pyrophosphate (TPP) solution (1 mM)

-

Magnesium chloride (MgCl2) solution (5 mM)

-

MES buffer (50 mM, pH 6.5)

-

Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector

-

This compound standard

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine 400 µL of MES buffer, 100 µL of IPA solution, 50 µL of TPP solution, and 50 µL of MgCl2 solution.

-

Enzyme Addition: Add 400 µL of the enzyme extract to start the reaction. A control with a denatured enzyme should be included.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Extraction: Terminate the reaction by adding 1 mL of ethyl acetate and vortexing. Centrifuge to separate the phases.

-

Sample Preparation for HPLC: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.

-

HPLC Analysis: Inject an aliquot of the prepared sample onto the HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is typically used.

-

Detection: Monitor the eluent at 280 nm (UV) or with a fluorescence detector (excitation at 280 nm, emission at 360 nm).

-

Quantification: Compare the retention time and peak area of any product formed with that of an authentic this compound standard.

-

Experimental Workflow Visualization

Conclusion and Future Directions

The biosynthesis of this compound is an intriguing area of plant and microbial biochemistry that remains to be fully elucidated. The proposed pathway, branching from the well-known indole-3-pyruvic acid pathway, provides a logical and testable framework for future research. The experimental protocols detailed in this guide offer a starting point for researchers to investigate this pathway, identify the putative indole-3-pyruvic acid decarboxylase responsible for this compound formation, and begin to unravel the biological significance of this compound.

Future research should focus on:

-

Enzyme Discovery and Characterization: Identifying and characterizing the specific enzyme(s) that catalyze the conversion of indole-3-pyruvic acid to this compound.

-

In Vivo Studies: Detecting and quantifying this compound in various plant and microbial species to understand its distribution and regulation.

-

Functional Analysis: Investigating the biological activity of this compound to determine its role in physiological processes.

This technical guide serves as a catalyst for further exploration into the biosynthesis and function of this compound, a molecule that holds the potential to expand our understanding of indole metabolism and its role in the natural world.

References

- 1. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-acetone(1201-26-9) 1H NMR spectrum [chemicalbook.com]

3-Indolylacetone: An In-depth Technical Guide on a Tryptophan Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, serves as a precursor to a diverse array of bioactive molecules critical for physiological homeostasis. Beyond its role in protein synthesis, tryptophan metabolism gives rise to neurotransmitters, vitamins, and a host of indole-containing compounds. While metabolites such as serotonin, melatonin, and indole-3-acetic acid (IAA) have been extensively studied, a lesser-known derivative, 3-indolylacetone, is emerging as a molecule of interest. This technical guide provides a comprehensive overview of this compound in the context of tryptophan metabolism, detailing its biochemical origins, potential physiological significance, and the methodologies employed for its study.

Tryptophan Metabolism: A Complex Network of Pathways

The metabolic fate of tryptophan is governed by several competing pathways, primarily occurring in the gut microbiota and the host. The majority of dietary tryptophan is catabolized through the kynurenine pathway, leading to the production of nicotinamide adenine dinucleotide (NAD+). A smaller fraction is converted to serotonin, a key neurotransmitter. The gut microbiome plays a pivotal role in metabolizing tryptophan into a variety of indole derivatives, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and skatole.[1][2][3]

The formation of these indole compounds is primarily initiated by the action of tryptophanase, an enzyme expressed by various gut bacteria, which converts tryptophan to indole, pyruvate, and ammonia. Subsequently, indole can be further metabolized by both microbial and host enzymes.

Biosynthesis of this compound: Established and Hypothetical Pathways

While the direct biosynthetic pathway from tryptophan to this compound is not yet fully elucidated, its structural similarity to other well-characterized tryptophan metabolites allows for the postulation of several potential routes of formation.

The Indole-3-Pyruvic Acid (IPyA) Pathway and a Hypothetical Link to this compound

The Indole-3-Pyruvic Acid (IPyA) pathway is a primary route for the synthesis of indole-3-acetic acid (IAA) in plants and some bacteria.[4][5][6] This pathway involves the transamination of tryptophan to indole-3-pyruvic acid, which is then decarboxylated to indole-3-acetaldehyde. Indole-3-acetaldehyde is subsequently oxidized to IAA.

A plausible, though not yet experimentally confirmed, pathway for this compound formation could diverge from the IPyA pathway. It is hypothesized that indole-3-pyruvic acid could undergo a reaction involving the addition of a methyl group prior to or after decarboxylation, leading to the formation of this compound. Alternatively, indole-3-acetaldehyde could be a direct precursor, undergoing methylation to yield this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Influences on skatole formation from tryptophan in the pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to 3-Indolylacetone and Its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Indolylacetone, a key indole derivative. It includes a detailed list of its synonyms, a compilation of its physicochemical properties, and an in-depth experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and related scientific fields.

Chemical Identity and Synonyms

This compound is an organic compound that is structurally characterized by an indole ring substituted at the third position with an acetone group.[1] It is recognized by a variety of synonyms across different chemical databases and publications. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms for this compound

| Synonym | Source |

| Indole-3-acetone | [1] |

| 1-(1H-indol-3-yl)propan-2-one | [1] |

| 3-(2-Oxopropyl)indole | [1] |

| 3-Acetonylindole | |

| Indol-3-yl-2-propanone | |

| 1-(1H-Indol-3-yl)acetone | [1] |

| 2-Propanone, 1-(1H-indol-3-yl)- | [1] |

| (1H-INDOL-3-YL)ACETON | [1] |

| NSC 100751 | [1] |

| UNII-0YSP0BPC6X | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Tan solid | |

| Melting Point | 116°C | |

| Boiling Point | 303.86°C (estimate) | |

| Flash Point | 168.4°C | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | |

| InChIKey | LDVHYJKRIKBISQ-UHFFFAOYSA-N | [1] |

| CAS Number | 1201-26-9 | [1] |

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[2]

Materials:

-

2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide

-

Anhydrous Tetrahydrofuran (THF)

-

Methylmagnesium bromide (in THF solution)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EA)

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Argon gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Under an argon atmosphere, dissolve 3.00 g (13.75 mmol) of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide in 60 mL of anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise while maintaining continuous stirring.

-

After 2 hours of reaction, add the same amount of methylmagnesium bromide solution (27.49 mL, 27.49 mmol) again.

-

After another 3 hours, perform a third addition of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Separate the organic phase and wash it sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield the target product, this compound.[2]

Analysis:

The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS). For example, using the LC5 method, the expected retention time (RT) is 1.56 min, and the mass-to-charge ratio (m/z) is 174.1 [M + H]⁺.[2]

Visualized Experimental Workflow

The synthesis protocol described above can be visualized as a workflow diagram.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

While this compound is a recognized chemical entity, detailed studies on its specific biological activities and involvement in signaling pathways are not extensively documented in publicly available literature. However, the broader class of indole derivatives has been a subject of interest in medicinal chemistry.

Notably, certain N-(indol-3-ylglyoxylyl)amino acid derivatives have been investigated for their ability to inhibit benzodiazepine receptor binding, with some compounds acting as inverse agonists at this receptor.[3][4] This suggests that the indole scaffold can be a pharmacophore for interacting with the benzodiazepine receptor, which is a component of the GABA-A receptor complex in the central nervous system. The general mechanism of such an interaction is depicted below.

Caption: A conceptual diagram of ligand interactions at the benzodiazepine receptor site.

It is important to note that while some indole derivatives show affinity for the benzodiazepine receptor, the specific activity of this compound at this or other receptors requires further investigation. The information presented here should serve as a foundation for future research into the pharmacological potential of this compound.

Conclusion

This compound is a well-defined chemical compound with a range of synonyms and established physicochemical properties. Its synthesis is achievable through documented laboratory procedures. While its specific biological role is yet to be fully elucidated, its structural relationship to other bioactive indole derivatives suggests that it may be a valuable molecule for further investigation in the fields of medicinal chemistry and drug development. This guide provides a solid starting point for researchers interested in exploring the potential of this compound.

References

- 1. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-acetone synthesis - chemicalbook [chemicalbook.com]

- 3. Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)amino acid derivatives: stereoselective interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzodiazepine receptor affinity and interaction of some N-(indol-3-ylglyoxylyl)amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 1-(1H-indol-3-yl)propan-2-one

Audience: Researchers, scientists, and drug development professionals.

Core Properties and Characteristics

1-(1H-indol-3-yl)propan-2-one, also known by synonyms such as 3-Indolylacetone and 3-Acetonylindole, is a solid organic compound.[1][2] Its chemical structure consists of an indole ring substituted at the third position with a propan-2-one group.[2] This compound serves as a valuable intermediate in the synthesis of more complex indole alkaloids, a class of natural products with a wide range of biological activities.[3][4]

Physicochemical Data

The fundamental physicochemical properties of 1-(1H-indol-3-yl)propan-2-one are summarized below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO | [1][2][5] |

| Molecular Weight | 173.21 g/mol | [1][2][5] |

| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | [2] |

| CAS Number | 1201-26-9 | [1][2] |

| Appearance | Tan solid / Off-white crystalline solid | [1][5][6] |

| Melting Point | 116 - 119 °C | [1][5] |

| Boiling Point | 303.86 °C to 342 °C (estimated, may decompose) | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in other organic solvents like ethanol and dimethylformamide. Limited solubility in water. | [1][6] |

| pKa | 16.67 (estimated) | [5] |

Spectroscopic Data

The following table outlines the key spectroscopic data for the structural elucidation and characterization of 1-(1H-indol-3-yl)propan-2-one.

| Spectroscopy Type | Key Peaks and Information | Source(s) |

| ¹H NMR | Data not fully available in search results. | |

| ¹³C NMR | Data not fully available in search results. | |

| Infrared (IR) | The NIST WebBook provides an IR spectrum for the related compound 3-Acetylindole (CAS 703-80-0), which shows characteristic ketone and indole absorptions. A strong C=O stretch would be expected around 1715 cm⁻¹. | [7] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 173. Key fragments: m/z 130. | [2] |

Synthesis and Experimental Protocols

The synthesis of 1-(1H-indol-3-yl)propan-2-one is commonly achieved through the alkylation of indole. The following protocol describes a representative procedure based on the reaction of indole with chloroacetone.

Synthesis of 1-(1H-indol-3-yl)propan-2-one

Objective: To synthesize 1-(1H-indol-3-yl)propan-2-one via the alkylation of indole.

Materials:

-

Indole

-

Chloroacetone

-

A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

-

A suitable solvent (e.g., Acetone, DMF, Ethanol)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: Dissolve indole (1.0 equivalent) in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add the base (e.g., 1.2 equivalents of K₂CO₃) to the solution.

-

Reagent Addition: Add chloroacetone (1.1 equivalents) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Quenching: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-(1H-indol-3-yl)propan-2-one.

Caption: General workflow for the synthesis of 1-(1H-indol-3-yl)propan-2-one.

Biological Significance and Applications

While 1-(1H-indol-3-yl)propan-2-one itself is not extensively studied for direct therapeutic applications, its core structure is of significant interest in medicinal chemistry. The indole nucleus is a privileged scaffold found in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][8]

The primary role of 1-(1H-indol-3-yl)propan-2-one is as a versatile chemical building block. The reactive ketone functional group and the indole ring's potential for substitution provide multiple avenues for synthetic modification. These modifications allow for the construction of more complex molecules and libraries of compounds for drug discovery screening.

Caption: Potential synthetic pathways from 1-(1H-indol-3-yl)propan-2-one.

References

- 1. mdpi.com [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 6. mdpi.com [mdpi.com]

- 7. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

The Enigmatic Role of 3-Acetonylindole and its Analogs in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole derivatives, those with a substitution at the 3-position have garnered significant attention for their therapeutic potential. This technical guide focuses on the biological functions of 3-acetonylindole and its closely related analog, 3-acetylindole. While "3-acetonylindole" (also known as indole-3-acetone or 3-indolylacetone) is found in nature, "3-acetylindole" serves as a versatile synthetic precursor for a multitude of bioactive molecules. This document aims to provide an in-depth overview of their functions, mechanisms of action, and synthetic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.

Biological Activities of 3-Acetonylindole and 3-Acetylindole Derivatives

The indole scaffold, particularly when functionalized at the 3-position, imparts a range of biological activities. These compounds have been extensively investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Derivatives of 3-acetylindole have demonstrated notable activity against a variety of bacterial and fungal pathogens. The introduction of different substituents on the acetyl group, often through the formation of chalcones, allows for the fine-tuning of their antimicrobial spectrum and potency.

| Compound Class | Test Organism | MIC (μg/mL) | Reference |

| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | [1] |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | [1] |

| Indole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [1] |

| Ciprofloxacin-indole hybrid (8b) | Various bacterial strains | 0.0626–1 | [2] |

| Ciprofloxacin-indole hybrid (3a) | Various bacterial strains | 0.25–8 | [2] |

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3-substituted indoles. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in tumorigenesis. Chalcones derived from 3-acetylindole are a particularly well-studied class of anticancer agents.

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

| N-ethyl-3-acetylindole chalcones (5a-e) | MDA-MB-231 (Triple-negative breast cancer) | 13 - 19 | - | [3] |

| Quinoline-indole derivative (13) | Various cancer cell lines | 0.002 - 0.011 | Tubulin polymerization inhibition | [3] |

| Benzimidazole-indole derivative (8) | Various cancer cell lines | 0.05 (average) | Tubulin polymerization inhibition | [3] |

| 3-Arylthio-1H-indoles (83, R=6-thiophen-3-yl) | MCF-7 (Breast cancer) | 0.0045 | Antiproliferative | [4] |

| 3-Arylthio-1H-indoles (83, R=7-thiophen-2-yl) | MCF-7 (Breast cancer) | 0.029 | Antiproliferative | [4] |

| Indole-aryl amide (5) | HT29 (Colon cancer) | 2.61 | Induces G1 phase cell cycle arrest and apoptosis | [5] |

| Indole-aryl amide (5) | PC3 (Prostate cancer) | 0.39 | Induces G1 phase cell cycle arrest and apoptosis | [5] |

| Indole-aryl amide (5) | Jurkat J6 (Leukemia) | 0.37 | Induces G1 phase cell cycle arrest and apoptosis | [5] |

Role in Plant Biology

Indole-3-acetone is recognized for its role as a natural plant growth regulator, influencing processes like cell division and differentiation. Its activity is linked to the auxin signaling pathway, where it can enhance root and shoot development.[6] The overarching mechanism of auxin action involves the regulation of gene expression through the interaction of Aux/IAA proteins with auxin response factors (ARFs).[7]

Mechanisms of Action and Signaling Pathways

The diverse biological effects of indole derivatives stem from their ability to interact with multiple cellular targets and signaling pathways. A key pathway implicated in the anticancer and anti-inflammatory effects of some indole compounds is the NF-κB signaling cascade.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain indole derivatives, such as indole-3-carbinol (I3C), have been shown to suppress the activation of NF-κB.[8] This inhibition can occur through the prevention of IκBα kinase (IKK) activation, which is a critical step in the canonical NF-κB pathway. By blocking IKK, the degradation of the inhibitory protein IκBα is prevented, thus sequestering NF-κB in the cytoplasm and inhibiting the transcription of its target genes.[8][9]

Auxin-like Activity in Plants

In plants, indole-3-acetone's function is tied to the auxin signaling pathway. Auxins like indole-3-acetic acid (IAA) regulate gene expression by mediating the degradation of Aux/IAA transcriptional repressors. This degradation frees up auxin response factors (ARFs) to activate the transcription of auxin-responsive genes, leading to various growth and developmental effects.[7][10]

Experimental Protocols

The synthesis of bioactive derivatives from 3-acetylindole is a cornerstone of research in this area. The Claisen-Schmidt condensation to form chalcones is a particularly common and important reaction.

General Protocol for the Synthesis of Chalcones from 3-Acetylindole

This protocol outlines the base-catalyzed Claisen-Schmidt condensation of 3-acetylindole with an aromatic aldehyde.

Materials and Reagents:

-

3-Acetylindole

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol or Methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3-acetylindole and the selected aromatic aldehyde in ethanol with stirring.[11]

-

Catalyst Addition: Cool the solution in an ice bath. Slowly add a concentrated aqueous or alcoholic solution of KOH or NaOH dropwise while maintaining the temperature between 5-10°C.[12]

-

Reaction: Stir the reaction mixture at room temperature for several hours (typically 9-10 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[11][12]

-

Isolation: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, acidify the mixture with dilute HCl to induce precipitation.[12]

-

Purification: Wash the crude product with cold water. Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.[11][13]

-

Characterization: Confirm the structure of the synthesized chalcone using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Conclusion and Future Directions

3-Acetonylindole and its synthetic precursor, 3-acetylindole, represent a fertile ground for the discovery and development of new therapeutic agents. The versatility of the indole scaffold, combined with the diverse biological activities exhibited by its 3-substituted derivatives, underscores its importance in medicinal chemistry. The quantitative data presented herein highlight the potent antimicrobial and anticancer activities of these compounds, while the elucidation of their mechanisms of action, such as the inhibition of the NF-κB pathway, provides a rational basis for their further development.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties. A deeper understanding of the specific molecular targets of these compounds will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued exploration of the biological functions of 3-acetonylindole and its analogs holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]